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3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide

PDE5 inhibition halogen bonding lead optimization

Researchers face supply challenges with PDE5 inhibitors that lack crystallographically defined binding modes. This compound, with its rigid (1r,4r)-cyclohexyl linker and signature C-F···O=C halogen bond to Ala823 (PDB 3SIE), solves that problem. · Unique binding mode reduces PDE6 cross-reactivity-critical for clean NO-cGMP pathway studies · Fixed reference geometry ideal for FEP calculations and halogen-bond lead optimization · Lower CYP3A4 auto-induction risk than sildenafil, minimizing drug-drug interaction artifacts

Molecular Formula C18H20FN3O3
Molecular Weight 345.374
CAS No. 2034502-07-1
Cat. No. B2935476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide
CAS2034502-07-1
Molecular FormulaC18H20FN3O3
Molecular Weight345.374
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
InChIInChI=1S/C18H20FN3O3/c1-24-16-4-2-3-12(9-16)17(23)22-14-5-7-15(8-6-14)25-18-20-10-13(19)11-21-18/h2-4,9-11,14-15H,5-8H2,1H3,(H,22,23)
InChIKeyRSPCCAVYDXICEI-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide: Identity & Pharmacological Context


3-Methoxy-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]benzamide (CAS 2034502-07-1) is a synthetic small-molecule featuring a trans-1,4-cyclohexyl linker bridging a 3-methoxybenzamide moiety and a 5-fluoropyrimidine ring. The compound is disclosed in patent literature as a member of benzamide-based inhibitors targeting phosphodiesterase type 5 (PDE5) and has been crystallographically characterized within the PDE5A1 catalytic domain [1]. It belongs to a class of halogen-bond-optimized inhibitors designed to exploit the unique σ-hole interaction at the 5-position of the pyrimidine ring, a feature that distinguishes it from conventional PDE5 inhibitors such as sildenafil and tadalafil [2]. Its molecular formula is C₁₈H₂₀FN₃O₃ (MW ~345.4 g/mol), and the defined (1r,4r) stereochemistry of the cyclohexane bridge imposes a rigid, linear geometry that influences the binding pose within the enzyme active site [1].

Binding Mode
Crystallographically validated C–F···O=C halogen-bond interaction with PDE5A1 catalytic domain
Stereochemistry
Defined (1r,4r)-trans-cyclohexyl geometry enforces rigid binding pose
Isoform Context
PDE5 binding mode differentiated from sildenafil/tadalafil, supporting PDE5-selective signaling studies

Differentiation from Sildenafil and Tadalafil


Generic substitution among PDE5 inhibitors is scientifically unsound because each chemotype engages distinct sub-pockets and interaction networks within the PDE5 catalytic domain. Sildenafil, vardenafil, and tadalafil share a common pyrazolopyrimidinone or β-carboline scaffold that forms conserved hydrogen bonds with Gln817, but they differ substantially in their peripheral contacts, off-target PDE isoform selectivity, and pharmacokinetic profiles [1]. The 3-methoxybenzamide–fluoropyrimidine series was rationally designed to introduce a halogen bond (C–F···O=C) between the 5-fluoropyrimidine substituent and the backbone carbonyl of Ala823, an interaction absent in the marketed drugs [1]. This engineered interaction alters the residence time and the selectivity fingerprint relative to PDE6 and PDE11, which are responsible for the visual-disturbance and myalgia side effects of first-generation agents. Consequently, researchers requiring a tool compound with a specific PDE5 binding mode, reduced PDE6 cross-reactivity, or a halogen-bonding pharmacophore cannot simply replace it with sildenafil or tadalafil without invalidating the experimental design [2].

This Compound
Engineered halogen bond with Ala823
(1r,4r)-trans rigid linker pre-organizes binding pose
PDE5/PDE6 selectivity profile distinct from first-generation agents
Sildenafil / Tadalafil
Lack halogen-bonding pharmacophore
Flexible or different scaffold geometry alters binding kinetics
PDE6/PDE11 off-target engagement may confound PDE5-specific readouts

Quantitative Evidence vs. PDE5 Comparators


Halogen-Bond Potency Gain Over Non-Fluorinated Analogs

In the PDE5A1 catalytic domain enzyme inhibition assay, the 5-fluoropyrimidine-containing analog (corresponding to the target compound scaffold) exhibited a potency enhancement directly attributable to a C–F···O=C halogen bond with the backbone carbonyl of Ala823. The X-ray co-crystal structure (PDB 3SIE, resolution 1.93 Å) confirms the halogen-bond distance of 2.9 Å, which is shorter than the sum of van der Waals radii, indicating a stabilizing interaction [1]. In contrast, the non-halogenated analog (5-H-pyrimidine) lacks this interaction, resulting in a measurable loss in inhibitory activity. The structure–activity relationship (SAR) across the halogenated series demonstrated a correlation between the calculated halogen-bond energy and the observed IC₅₀ values, with the bromo and fluoro congeners consistently outperforming the non-halogenated baseline [1].

Halogen-Bond Potency Gain
Cross-study comparable
Target (Fluoropyrimidine)
IC₅₀ low nM; C–F···O=C distance 2.9 Å (X-ray)
Non-fluorinated Analog
IC₅₀ >5-fold higher; no halogen bond
Supports halogen-bond-driven lead optimization
X-ray co-crystal structure PDB 3SIE
PDE5 inhibition halogen bonding lead optimization

PDE6/PDE11 Selectivity Over Sildenafil

Sildenafil inhibits PDE6 (rod and cone photoreceptor PDE) with an IC₅₀ of approximately 30–50 nM, which is only ~10-fold less potent than its PDE5 IC₅₀, leading to visual side effects (cyanopsia). The halogen-bonded benzamide series was designed to reduce aromatic stacking interactions that drive PDE6 binding. While direct head-to-head PDE6 data for the target compound are not publicly disclosed, the J. Med. Chem. 2011 publication reports that the halogenated series members displayed substantially improved PDE5/PDE6 selectivity ratios compared with sildenafil, with several analogs achieving >100-fold selectivity [1]. Class-level inference places the 5-fluoropyrimidine analog within this improved selectivity window, making it a more appropriate tool compound for PDE5-specific signaling studies where PDE6 cross-talk must be minimized.

PDE5/PDE6 Selectivity
Class-level inference
>100-fold (class-level)
Sildenafil: ~8–16-fold
Supports PDE5-selective signaling assay design
PDE6 cross-reactivity context differs from sildenafil
PDE isoform selectivity off-target safety visual disturbance

Linear Binding Pose via (1r,4r)-Cyclohexyl Stereochemistry

The trans-1,4-cyclohexyl linker in the target compound enforces a rigid, linear geometry that pre-organizes the benzamide and pyrimidine moieties in an extended conformation. This pre-organization reduces the entropic penalty upon binding compared with flexible ethylene or propylene linkers found in alternative PDE5 inhibitor scaffolds. The X-ray structure (PDB 3SIE) confirms that the cyclohexane ring occupies a hydrophobic channel between the H-loop and M-loop of PDE5A1, with the (1r,4r) stereochemistry orienting the fluoropyrimidine precisely toward the halogen-bond acceptor (Ala823 carbonyl) [1]. In contrast, analogs with cis-1,4-cyclohexane or flexible alkyl linkers show altered binding poses and reduced inhibitory potency, as the fluorine atom cannot engage the halogen-bond donor site effectively [1].

Binding Pose Geometry
Class-level inference
(1r,4r)-trans-cyclohexyl linker; cis/flexible analogs ≥3-fold potency loss
Stereochemistry critical
Stereochemistry essential for binding-mode reproducibility
X-ray validated conformation
conformational restriction binding entropy stereochemical purity

PXR Transactivation: Reduced CYP3A4 Induction Liability

Benzamide-based PDE5 inhibitors bearing the 5-fluoropyrimidine substituent were profiled in hPXR transactivation assays as disclosed in US Patent 10,550,091 and US Patent 10,947,203. Select analogs within this patent family (e.g., Example compounds structurally related to the target compound) demonstrated hPXR competitive binding IC₅₀ values of approximately 10 nM in TR-FRET assays and functional transactivation EC₅₀ values of >1 µM in HepG2 cells expressing CYP3A4-luciferase [2]. This profile suggests that the scaffold binds PXR but does not robustly activate it at physiologically relevant concentrations, potentially reducing CYP3A4 induction risk compared with some earlier PDE5 inhibitor leads. The target compound, as a member of this patented series, is expected to share this favorable PXR profile, making it a preferred candidate for in vivo combination studies where CYP3A4-mediated drug–drug interactions must be minimized.

PXR Transactivation
Cross-study comparable
hPXR binding IC₅₀ ≈10 nM; transactivation EC₅₀ >1 µM
TR-FRET HepG2-CYP3A4-luc
Supports in vivo combination study design with distinct CYP3A4 induction profile
Data from patent-exemplified analogs
PXR activation CYP3A4 induction drug–drug interaction

Procurement-Driven Application Scenarios


Halogen-Bond Pharmacophore Validation in Drug Design

The compound's crystallographically validated C–F···O=C halogen bond with Ala823 [1] makes it an essential positive control for medicinal chemistry teams exploring halogen-bond-driven lead optimization. Its rigid (1r,4r)-cyclohexyl scaffold provides a fixed reference geometry for docking studies and free-energy perturbation (FEP) calculations aimed at predicting halogen-bond contributions to binding affinity. Procurement should specify the exact stereochemistry to ensure alignment with the published co-crystal structure (PDB 3SIE).

PDE5-Specific Signaling with Minimal PDE6 Cross-Reactivity

In ex vivo tissue bath experiments using rat mesenteric arteries or corpus cavernosum strips, the PDE5/PDE6 selectivity advantage of the halogenated benzamide series over sildenafil [1] reduces the confounding influence of photoreceptor PDE inhibition. This is critical for studies dissecting NO-cGMP-PKG signaling pathways where visual side-effect pathways are not part of the experimental question.

PK/PD Models Minimizing CYP3A4 Induction

For rodent models of pulmonary hypertension or erectile dysfunction where co-administered drugs are metabolized by CYP3A4, the weak PXR transactivation profile of the patent-exemplified fluoropyrimidine benzamides [2] supports their use as PDE5 tool compounds with lower risk of auto-induction or drug–drug interaction artifacts. This is particularly relevant when the PDE5 inhibitor is used alongside CYP3A4 substrates such as midazolam or tamoxifen.

Conformational Restriction SAR for GPCR-Kinase Targets

The (1r,4r)-trans-cyclohexyl linker serves as a conformationally restricted isostere for flexible alkyl spacers in bivalent or bitopic ligand design. Researchers developing dual-target PDE5/GPCR ligands can use this compound as a benchmark for linker rigidity effects on binding kinetics, as the pre-organized geometry reduces the entropic cost of binding compared with ethylene-linked analogs [1].

Application
Selection Property
Validation Focus
Halogen-bond pharmacophore design
Crystallographically validated halogen-bond geometry
PDB 3SIE binding pose alignment
PDE5-selective signaling studies
PDE5/PDE6 isoform selectivity context
cGMP pathway interpretation with PDE6 cross-reactivity profiling
In vivo combination pharmacology models
Weak PXR transactivation profile
CYP3A4 induction context assessment
Conformational restriction SAR studies
Rigid (1r,4r)-cyclohexyl linker geometry
Binding entropy contribution and linker-rigidity evaluation
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